molecular formula C6H11ClN2 B3101303 4-Isopropyl-1H-pyrazole hydrochloride CAS No. 1390654-61-1

4-Isopropyl-1H-pyrazole hydrochloride

Cat. No.: B3101303
CAS No.: 1390654-61-1
M. Wt: 146.62
InChI Key: MHRWAJSALFMMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1H-pyrazole hydrochloride (: 1390654-61-1) is an organic compound with the molecular formula C 6 H 11 ClN 2 and a molecular weight of 146.62 g/mol . It is supplied as a white to off-white crystalline powder . This chemical is a pyrazole derivative , a class of five-membered heterocyclic rings containing two nitrogen atoms, which are recognized as a privileged scaffold in medicinal chemistry with an extensive therapeutic profile . As a key chemical building block , this compound serves as a versatile intermediate in organic synthesis and drug discovery. Its structure makes it particularly valuable for constructing more complex molecules . Pyrazole derivatives are frequently employed in pharmaceutical research as intermediates for developing novel therapeutic agents. The pyrazole scaffold is a common feature in compounds being investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . Handling and Storage: This compound should be handled with care. Precautionary measures include using personal protective equipment, avoiding breathing dust/fume, and ensuring adequate ventilation . It should be stored in a cool, dry place . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for reference purposes only and is not to be considered a specification sheet .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRWAJSALFMMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-61-1
Record name 4-(propan-2-yl)-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 4 Isopropyl 1h Pyrazole Hydrochloride and Analogues

Established and Novel Synthetic Routes to the Pyrazole (B372694) Nucleus

The formation of the pyrazole ring is the cornerstone of synthesizing compounds like 4-Isopropyl-1H-pyrazole. Both well-established and contemporary methods are employed by chemists to achieve this versatile heterocyclic scaffold.

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govmdpi.com This approach is valued for its simplicity and the ready availability of the starting materials. nih.gov The reaction involves the nucleophilic attack of the hydrazine at two electrophilic centers, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

The reaction of 1,3-diketones with hydrazine derivatives is a classic and straightforward method for preparing pyrazoles, famously known as the Knorr pyrazole synthesis. mdpi.com This approach is a simple and rapid way to obtain polysubstituted pyrazoles. nih.gov For the specific synthesis of a 4-isopropyl substituted pyrazole, a 1,3-dicarbonyl compound bearing an isopropyl group at the C2 position (the carbon atom situated between the two carbonyl groups) is the required starting material.

The reaction typically proceeds by mixing the 1,3-diketone and a hydrazine in a suitable solvent. youtube.com The use of substituted hydrazines can lead to the formation of two structural isomers, which is a key consideration in this synthesis. drugfuture.comlookchem.com However, reaction conditions can be optimized to favor the formation of a specific regioisomer. For instance, conducting the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc) can lead to high yields and excellent regioselectivity. nih.govorganic-chemistry.org Various catalysts, including Lewis acids like FeCl3 and transition metal-based ionic liquids, have been employed to improve reaction efficiency and yield. ias.ac.in

Below is a table summarizing various conditions and outcomes for the synthesis of pyrazoles from 1,3-diketones and hydrazines.

Catalyst/SolventTemperatureYieldNotesReference
Ethylene GlycolRoom Temp.70-95%Good to excellent yields for 1,3,5-substituted pyrazoles. mdpi.com
N,N-dimethylacetamideRoom Temp.59-98%High yields and regioselectivity for 1-aryl-3,4,5-substituted pyrazoles. mdpi.com
[C4mim][FeCl4] (Ionic Liquid)Room Temp.90%Efficient, reusable catalyst system. ias.ac.in
Amberlyst-7080 °CHighHeterogeneous catalyst for straightforward product isolation. mdpi.com
No Catalyst (in situ diketone)N/AGood to Excellent1,3-diketones generated in situ from ketones and acid chlorides, then reacted with hydrazine. mdpi.comnih.gov

The cyclocondensation reaction of hydrazine derivatives with acetylenic ketones has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com This reaction provides a direct route to 1,3,5-trisubstituted pyrazoles. nih.govthieme-connect.com A significant challenge with this method is the potential formation of a mixture of two regioisomers. mdpi.com

Despite the potential for isomeric mixtures, research has demonstrated that high regioselectivity can be achieved. thieme-connect.comresearchgate.net The reaction outcomes are often dependent on the nature of the substituents on both the acetylenic ketone and the hydrazine. thieme-connect.com For example, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines has been shown to occur with excellent regioselectivity, yielding 1,3,5-trisubstituted pyrazoles. mdpi.com

Recent advancements have focused on developing one-pot procedures to improve efficiency and regioselectivity. One such method involves the reaction of phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines to yield 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov

ReactantsConditionsOutcomeKey FeatureReference
Acetylenic Ketones + Substituted HydrazinesVaries1,3,5-Substituted PyrazolesHighly regioselective, affording single isomers in excellent yields. thieme-connect.comresearchgate.net
Ethyl 5-(3-aryl-3-oxopropinyl)anthranilates + ArylhydrazinesN/A1,3,5-Trisubstituted PyrazolesExcellent regioselectivity. mdpi.com
Phenylacetylene + Aromatic Aldehydes + I2 + HydrazinesOne-pot3,5-Disubstituted PyrazolesHigh regioselectivity. nih.gov
α,β-Alkynic Aldehydes + Hydrazines + PhSeClOne-pot4-(Phenylselanyl)pyrazolesIn situ formation of hydrazone followed by cyclization. mdpi.com

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the archetypal method for forming pyrazole derivatives. mdpi.comdrugfuture.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, hydrazide, or semicarbazide. drugfuture.comlookchem.com The reaction is typically catalyzed by an acid. jk-sci.com

The mechanism involves an initial reaction between one of the carbonyl groups and a nitrogen atom of the hydrazine to form an imine, followed by the reaction of the second nitrogen with the other carbonyl group to form a second imine (or an enamine intermediate after tautomerization), which then dehydrates to the stable aromatic pyrazole. youtube.comjk-sci.com A key characteristic of the Knorr synthesis, particularly with substituted hydrazines and unsymmetrical 1,3-diketones, is the potential to form two structurally isomeric pyrazoles. drugfuture.comwikipedia.org

MethodReactantsKey AspectReference
Classical Knorr1,3-Dicarbonyl + HydrazineFoundation of pyrazole synthesis; can produce isomeric mixtures. drugfuture.comresearchgate.net
In situ Diketone GenerationKetone + Acid Chloride, then HydrazineOne-pot procedure, avoids isolation of potentially unstable intermediates. mdpi.comorganic-chemistry.org
Microwave-Assisted1,3-Dicarbonyl + HydrazineCan reduce reaction times significantly compared to traditional heating. wikipedia.org

Beyond classical cyclocondensation, modern organic synthesis has introduced new strategies for pyrazole formation, often leveraging the power of catalysis to achieve novel transformations and improve efficiency.

Transition-metal catalysis has emerged as a powerful tool in the synthesis of pyrazoles, offering alternative pathways that often provide high levels of regioselectivity and functional group tolerance. rsc.org These methods can involve C-H functionalization of pre-formed pyrazole rings or the construction of the ring itself. rsc.orgnih.gov

Copper-promoted reactions are notable in this area. An aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu₂O as a promoter and air as the oxidant, has been developed for the synthesis of substituted pyrazoles. organic-chemistry.orgresearchgate.net This method features high atom economy and regioselectivity. Another copper-catalyzed condensation reaction allows for pyrazole synthesis under acid-free conditions at room temperature. organic-chemistry.org

Palladium-catalyzed reactions have also been successfully employed. For instance, palladium-catalyzed carbonylation of acetylenic acids on aryl iodides, in the presence of a methylhydrazine, provides a route to 1,3,5-substituted pyrazoles in excellent yields. nih.gov Furthermore, palladium-catalyzed Negishi cross-coupling reactions of 4-iodopyrazoles with organozinc reagents are effective for introducing substituents at the 4-position of the pyrazole ring. nih.gov

More recently, rhodium-catalyzed multicomponent syntheses have been reported, showcasing the versatility of transition metals in complex pyrazole formation. rsc.org

Metal CatalystReaction TypeReactantsKey AdvantagesReference(s)
Copper (Cu₂O)[3+2] CycloadditionN,N-disubstituted hydrazines + AlkynoatesInexpensive catalyst, green oxidant (air), high regioselectivity. organic-chemistry.orgresearchgate.net
CopperCondensationPhenylhydrazones + Dialkyl ethylenedicarboxylatesAcid-free, room temperature, short reaction time. organic-chemistry.org
PalladiumCarbonylation/CyclizationAcetylenic acids + Aryl iodides + MethylhydrazineOne-pot formation, excellent yields. nih.gov
Palladium (Pd(dppf)Cl₂)Negishi Cross-Coupling4-Iodopyrazoles + Organozinc reagentsC-C bond formation at the pyrazole C4 position. nih.gov
Ruthenium (Ru₃(CO)₁₂)Dehydrogenative Coupling1,3-Diols + ArylhydrazinesHigh selectivity, wide substrate scope, byproducts are water and H₂. organic-chemistry.org
IronCyclizationDiarylhydrazones + Vicinal diolsBroad substrate scope, regioselective. organic-chemistry.org

Synthesis of Substituted Pyrazoles

The functionalization of the pyrazole ring is crucial for modulating its physicochemical and biological properties. Fluorination, sulfonylation, and trifluoromethylation are key transformations for introducing valuable pharmacophores.

The introduction of fluorine into heterocyclic systems is a common strategy in drug design. Several methods exist for the synthesis of 4-fluoro-1H-pyrazole. One direct approach involves the electrophilic fluorination of the parent 1H-pyrazole using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. researchgate.netgoogle.com This reaction selectively installs a fluorine atom at the C4 position. google.comthieme-connect.de Further reaction with a second equivalent of Selectfluor® can lead to the formation of 4,4-difluoro-1H-pyrazole derivatives. researchgate.netthieme-connect.de

An alternative strategy involves building the fluorinated ring from acyclic precursors. For instance, the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine dihydrochloride (B599025) in an aqueous ethanol (B145695) solution provides 4-fluoro-1H-pyrazole in good yield. chemicalbook.comchemicalbook.com

Table 2: Comparison of Synthetic Routes to 4-Fluoro-1H-pyrazole

Method Starting Materials Reagents Key Advantage Reference
Electrophilic Fluorination 1H-Pyrazole Selectfluor® Direct fluorination of the parent heterocycle. google.com

| Cyclocondensation | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine Dihydrochloride | Builds the ring with the fluorine atom in place. | chemicalbook.comchemicalbook.com |

Sulfonylated Pyrazoles: The sulfonyl group is an important functional group in many pharmaceuticals. Sulfonylated pyrazoles can be synthesized through various methods. A direct and additive-free approach involves the reaction of pyrazolones with sulfonyl chlorides. sioc-journal.cn Another strategy is the p-toluenesulfonic acid (p-TSA)-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones, which retains the sulfonyl group on the pyrazole ring. researchgate.net A domino reaction involving C-H sulfonylation and pyrazole annulation has been developed, allowing for the synthesis of fully substituted pyrazoles in water from NH₂-functionalized enaminones and sulfonyl hydrazines. acs.org

Trifluoromethylated Pyrazoles: The trifluoromethyl (CF₃) group is a key bioisostere used to enhance metabolic stability and lipophilicity. Numerous methods for synthesizing trifluoromethylated pyrazoles have been reported. One approach involves the reaction of β-CF₃-1,3-enynes with various hydrazines to produce different types of trifluoromethylated pyrazoles and related heterocycles. acs.org Another powerful method is the (3+2)-cycloaddition of in situ-generated trifluoroacetonitrile (B1584977) imines with enones, which leads to polyfunctionalized 3-trifluoromethylpyrazoles. nih.gov Additionally, a three-component reaction of aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene provides a regioselective route to 3-(trifluoromethyl)pyrazoles under mild conditions. thieme-connect.com A one-pot synthesis from di-Boc trifluoromethylhydrazine and various 1,3-dicarbonyl compounds has also been developed to access N-trifluoromethyl pyrazoles. acs.org

Specific Synthesis of 4-Isopropyl-1H-pyrazole and its Hydrochloride Salt

The synthesis of 4-isopropyl-1H-pyrazole is typically achieved through the construction of the pyrazole ring with the isopropyl substituent already incorporated into one of the precursors.

While direct C-H alkylation of a pre-formed pyrazole ring can be challenging, a more common and regioselective strategy to obtain C4-substituted pyrazoles is through cyclocondensation reactions. The Knorr pyrazole synthesis is a classic and highly effective method. To synthesize 4-isopropyl-1H-pyrazole, this approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound that bears an isopropyl group at the C2 position (the carbon atom situated between the two carbonyl groups).

The reaction proceeds via condensation and subsequent dehydration to form the stable aromatic pyrazole ring. This method ensures that the isopropyl group is precisely located at the 4-position of the final product. The resulting 4-isopropyl-1H-pyrazole base can then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the corresponding hydrochloride salt, 4-isopropyl-1H-pyrazole hydrochloride.

While methods for N-alkylation of pyrazoles are well-established using various electrophiles and catalysts, these are distinct from the C-alkylation required for the synthesis of the title compound's core structure. mdpi.comsemanticscholar.orggoogle.com The cyclocondensation approach remains the most direct and foundational strategy for accessing the 4-isopropyl substituted pyrazole system.

Salt Formation Mechanisms and Optimization for Hydrochloride Derivatives

The formation of this compound is a fundamental acid-base reaction. The pyrazole ring contains two nitrogen atoms, one of which possesses a lone pair of electrons and can act as a Brønsted-Lowry base. When reacted with a strong mineral acid like hydrochloric acid (HCl), this nitrogen atom accepts a proton (H+), forming a positively charged pyrazolium (B1228807) cation. The chloride ion (Cl-) then forms an ionic bond with the protonated pyrazole, resulting in the hydrochloride salt. youtube.com This transformation from a covalent compound to an ionic salt often facilitates purification and isolation, as the resulting salts are typically crystalline solids that can be precipitated from solution. youtube.com

The stability and successful formation of the salt depend significantly on the basicity (pKa) of the pyrazole derivative and the strength of the acid. For weakly basic aromatic amines and heterocyclic compounds like pyrazoles, a strong acid such as HCl is generally required to ensure complete and stable protonation. reddit.com

Optimization of the salt formation process involves several key considerations, primarily the choice of the acid source and the solvent system.

Aqueous Hydrochloric Acid : The use of aqueous HCl is a straightforward method. However, a significant drawback is the potential solubility of the resulting hydrochloride salt in water, which can lead to lower yields. google.com This method is also unsuitable if an anhydrous salt form is required. google.com

Gaseous Hydrogen Chloride : Bubbling anhydrous HCl gas through a solution of the pyrazole base in an organic solvent (like diethyl ether) is a common method for producing an anhydrous salt. google.com While effective, the use of gaseous HCl on an industrial scale can be costly due to the need for specialized equipment and the risks associated with gas handling. google.com

In Situ HCl Generation : A safer and more convenient alternative for preparing anhydrous salts involves the in situ generation of HCl. Reagents such as trialkylsilyl chlorides can be added to a protic solvent to produce HCl, which then reacts with the dissolved or suspended amine base. google.com This method allows for precise stoichiometric control over the amount of acid generated. google.com

The selection of an appropriate solvent is crucial for optimizing the yield and purity. The ideal solvent should readily dissolve the free base form of the pyrazole but have low solubility for the resulting hydrochloride salt, thereby promoting precipitation of the final product. The reaction of solid pyrazole with HCl gas can also be performed to form pyrazolium chloride. nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally friendly protocols. nih.gov Traditional synthesis methods often rely on harsh reaction conditions, volatile organic solvents, and hazardous reagents. asianpubs.org Green chemistry strategies aim to mitigate these issues by employing alternative energy sources, using eco-friendly solvents like water, developing solvent-free reaction conditions, and utilizing recyclable catalysts. nih.govasianpubs.org These approaches are not only environmentally benign but also frequently offer advantages such as operational simplicity, higher yields, shorter reaction times, and improved atom economy. nih.gov Methodologies like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry have emerged as powerful tools in the green synthesis of pyrazoles. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a prominent technique in green chemistry for synthesizing pyrazole derivatives. rsc.org This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, a process known as dielectric heating. rsc.org This leads to a significant reduction in reaction times, often from hours to minutes, and a decrease in energy consumption compared to conventional heating methods. rsc.orgacs.org MAOS protocols frequently result in higher product yields and can be conducted in environmentally friendly solvents or under solvent-free conditions. rsc.org

The efficiency of microwave-assisted synthesis can be highly dependent on the power of the microwave oven. mdpi.com For instance, in a one-pot protocol for preparing 4-arylidenepyrazolone derivatives, a good yield was achieved at 420 W, while lower power settings were less efficient. mdpi.com The versatility and efficiency of this methodology make it suitable for creating libraries of compounds for drug discovery. mdpi.com

Below is a table summarizing various research findings on the microwave-assisted synthesis of pyrazole analogues.

ReactantsCatalyst/SolventMicrowave ConditionsTimeYield (%)Reference
Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazinesAcetic Acid360 W, 120 °C7–10 min68–86 rsc.org
Pyrazole 4-carbaldehydes and acetylnaphtholsPyrrolidine/Ethanol180 W5–7 min>71 rsc.org
Intermediate (3), benzohydrazidesAnhydrous ZnCl₂/EthanolNot specified9–10 min79–92 acs.orgnih.gov
Aryl hydrazine, β-ketoesters, aromatic aldehyde, malononitrileZinc triflate (10 mol%)/Solvent-free80 °C (step 1), 120 °C (step 2)10+15 min92–99 rsc.org
1-phenyl-1H-pyrazole-4-carbaldehydes and o-phenylene diamineDMF300 W, 100 °C7–9 min77–89 rsc.org

Ultrasound Activation

Ultrasound-assisted synthesis is another effective green chemistry technique that utilizes high-frequency sound waves (typically >20 kHz) to promote chemical reactions. The process, known as sonication, generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.net Ultrasound irradiation often allows for milder reaction conditions, shorter reaction times, and improved yields. asianpubs.org These reactions can be performed in green solvents like water or ethanol, and in some cases, under solvent-free conditions, which further enhances their environmental friendliness. researchgate.net

For example, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoester and phenyl hydrazine was achieved in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org This represents a tremendous acceleration compared to conventional methods. asianpubs.org Similarly, pyrazolone (B3327878) derivatives have been synthesized in good to excellent yields in very short timeframes through the smooth condensation of hydrazine derivatives with various β-keto esters under solvent-free sonication. researchgate.net

The table below presents data from studies on ultrasound-assisted pyrazole synthesis.

ReactantsCatalyst/SolventConditionsTimeYield (%)Reference
α,β-Unsaturated cyanoester and phenyl hydrazineSodium ethoxide/Cu(I) catalyst60 °C, Ultrasound irradiation75–90 minHigh asianpubs.org
Hydrazine derivatives and β-keto estersSolvent-freeUltrasound irradiation, 40% power levelShortGood-Exc. researchgate.net
Chalcones and aminoguanidine (B1677879) hydrochlorideNot specifiedUltrasound irradiationNot specifiedNot specified mdpi.com
Diazo compounds, hydrazine hydrate, and phenylhydrazineEthanolUltrasound cleaner30 min84-95 researchgate.net

Mechanochemical Activation

Mechanochemical synthesis, typically performed using a ball mill, is an emerging solvent-free technique that aligns well with the principles of green chemistry. thieme-connect.com In this method, mechanical energy from grinding or milling is used to induce chemical reactions between solid reactants. nih.gov This approach avoids the use of bulk solvents, which reduces waste and simplifies product work-up, often requiring only dispersion in water and filtration. thieme-connect.com

The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines provides a clear example of the advantages of mechanochemistry. thieme-connect.com In this process, the reactants are vibrated at high frequency in a metal jar with stainless steel balls for a short period. An oxidant is then added, and the process is repeated. thieme-connect.com This method shortens reaction times, improves yields, and avoids the formation of by-products that are common in conventional solvent-based reactions. thieme-connect.com

Theoretical and Computational Investigations of 4 Isopropyl 1h Pyrazole Hydrochloride

Quantum Chemical Studies

Quantum chemical studies delve into the electronic and geometric properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics from the ground up.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized molecular geometries, bond lengths, and bond angles with high accuracy. semanticscholar.org These calculations can also elucidate tautomeric stability, which is influenced by the nature and position of substituents on the pyrazole ring.

Studies on related pyrazole structures often utilize the B3LYP functional with a 6-311G(d,p) basis set to find the molecule's lowest energy state and ensure its stability. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. researchgate.net For instance, a theoretical band gap of 4 eV was calculated for a pyrazole derivative, indicating both reactivity and stability. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Pyrazole Derivative

Parameter Description Typical Value/Finding
Optimized Geometry The most stable 3D arrangement of atoms. Bond lengths and angles comparable to experimental X-ray diffraction data. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital; related to electron-donating ability. Calculated to assess nucleophilic character.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. Calculated to assess electrophilic character.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity. researchgate.net

Note: Data in this table is illustrative of findings for pyrazole derivatives as reported in computational studies.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the stabilization effects arising from charge transfer between orbitals. researchgate.netnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within a molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis; a higher E(2) value indicates a more significant interaction and charge transfer. researchgate.net

For pyrazole derivatives, NBO analysis clarifies the donor-acceptor interactions that contribute to the molecule's stability. researchgate.net These calculations can identify significant charge delocalization from lone pairs of nitrogen or oxygen atoms to antibonding orbitals of the pyrazole ring, which stabilizes the molecule. The order of stabilization energies can reveal the most important intramolecular charge transfer pathways. researchgate.net

Table 2: Illustrative NBO Analysis Results for Intramolecular Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kJ/mol) Interaction Type
LP(1) N7 π*(C8-C9) 25.5 Lone Pair -> π*
π(C3-C4) π*(C5-C6) 20.1 π -> π*

Note: This table presents hypothetical data based on typical NBO analysis findings for heterocyclic compounds to illustrate the concept.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other entities, such as biological macromolecules. These methods are fundamental in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is widely used in medicinal chemistry to understand how potential drug molecules, such as pyrazole derivatives, interact with biological targets. nih.gov

In studies involving pyrazole compounds, docking is used to investigate interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosyl-tRNA synthetase. researchgate.netrjptonline.org The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net The results highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. msjonline.org For example, docking studies have shown that the 4,5-dihydro-1H-pyrazole ring can be crucial for interaction with the COX-2 enzyme. researchgate.net

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Amino Acid Residues Interaction Type
COX-2 3LN1 -8.5 Arg120, Tyr355 Hydrogen Bond
Tyrosyl-tRNA Synthetase 1jil -7.9 Asp78, Gly34 Hydrogen Bond, Hydrophobic

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. These simulations can confirm the stability of binding modes predicted by docking and reveal how the complex behaves in a more realistic, solvated environment. For pyrazole-based inhibitors, MD simulations can be used to assess the stability of the interactions within the enzyme's active site, ensuring that the key binding interactions are maintained over time.

Structure-Property and Structure-Activity Relationship Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its physical properties and biological activity. researchgate.net These analyses are crucial for optimizing lead compounds in drug discovery. mdpi.comnih.gov

For pyrazole derivatives, SAR studies explore how different substituents on the pyrazole ring affect their inhibitory activity against specific targets. nih.govnih.gov For instance, the introduction of an isopropyl group at the 4-position can influence the compound's lipophilicity and steric profile, which in turn can enhance its ability to cross biological membranes and improve its pharmacokinetic properties. The versatility of the pyrazole structure allows for extensive chemical modifications, enabling researchers to fine-tune its biological and physical properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical structure and biological activity. msjonline.orgresearchgate.net For pyrazole derivatives, 3D-QSAR models have been developed to correlate physicochemical descriptors with their COX-2 inhibitory activity. msjonline.org These models can predict the activity of new, unsynthesized compounds, thereby rationalizing the design of more potent and selective inhibitors. msjonline.orgresearchgate.net

Table 4: Summary of Compounds Mentioned

Compound Name
4-Isopropyl-1H-pyrazole hydrochloride
4-isopropyl-1H-pyrazole
4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine
4-bromo-1H-pyrazole
4-chloro-1H-pyrazole
4-fluoro-1H-pyrazole
4-iodo-1H-pyrazole
1H-pyrazole
3-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
2-(piperidin-4-yloxy)pyrazine hydrochloride
N,3,5-Trimethyl-N-(3-(pyrazin-2-yloxy)propyl)-1H-pyrazole-4-Sulfonamide
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
N-methyl-3-(pyrazin-2-yloxy)propan-1-amine trifluoroacetate
endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides invaluable tools for understanding the behavior of molecules, predicting their properties, and guiding the design of new compounds. For pyrazole derivatives, including this compound, these methods offer insights into their biological activities, pharmacokinetic profiles, and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijnrd.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. nih.gov For pyrazole derivatives, QSAR studies have been extensively used to explore their potential as various therapeutic agents.

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. ijnrd.org These features are quantified using molecular descriptors, which can be classified into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (Taft steric constant). ijnrd.org

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information on the electronic properties of a molecule, such as HOMO/LUMO energies and dipole moments. nih.gov

Various statistical methods are employed to build the QSAR models, with the goal of creating a predictive equation. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govacs.org Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), correlate biological activity with the 3D steric and electrostatic fields surrounding the molecules. nih.gov

In studies on pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, QSAR models have successfully correlated observed and predicted activities (IC₅₀ values). nih.gov A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives indicated that their EGFR kinase inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org A 3D-QSAR study on cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogs found that steric interactions dominated the biological activity, contributing 70% to the model, with electrostatic fields contributing the remaining 30%. nih.gov These models not only predict the potency of compounds but also guide the design of new derivatives with enhanced activity by identifying key structural features. researchgate.netnih.gov

Table 1: Examples of Descriptors and Models in QSAR Studies of Pyrazole Derivatives

Study Focus Descriptor Types Used Modeling Technique Key Findings Reference(s)
EGFR Inhibitors Quantum-Chemical (DFT-based) Machine Learning, Linear Regression Good correlation between calculated descriptors and observed IC₅₀ values. nih.gov
EGFR Kinase Inhibitors Adjacency & Distance Matrix Stepwise Multiple Linear Regression (SW-MLR), Partial Least Squares (PLS) Molecular structure and connectivity significantly influence inhibitory activity. nih.govacs.org
Anticancer Activity Various 2D descriptors Principal Component Analysis (PCA), Partial Least Squares (PLS) Statistically significant models developed to predict pIC₅₀ against various cancer cell lines. researchgate.netnih.gov

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. johnshopkins.edu These predictions help to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.gov For pyrazole derivatives, various computational tools have been used to assess their drug-likeness and ADME characteristics. nih.gov

A key initial screen is often based on Lipinski's Rule of Five, which identifies compounds likely to have poor oral absorption or permeation based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various pyrazole derivatives have shown that many compounds in this class adhere to these rules, suggesting they possess drug-like properties. nih.govnih.gov

More detailed ADME predictions can be generated using specialized software that models specific pharmacokinetic endpoints. These predictions provide quantitative or qualitative estimates for properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. johnshopkins.eduresearchgate.net For instance, computational studies on newly synthesized pyrazole derivatives have predicted good absorption from the gastrointestinal tract. neuroquantology.com The evaluation of pyrazole-based compounds has often shown acceptable in silico ADME profiles, marking them as promising candidates for further development. nih.govresearchgate.net

Table 2: Predicted ADME Properties for Representative Pyrazole Derivatives

Compound Class/Derivative Property Predicted Predicted Outcome/Value Significance Reference(s)
Pyrazole-based Schiff Bases Lipinski's Rule of Five No violations Indicates good potential for oral bioavailability. johnshopkins.edunih.gov
Fused Pyrazolo[1,5-a]pyrimidines Human Intestinal Absorption (HIA) Good to excellent Suggests high absorption after oral administration. johnshopkins.eduresearchgate.net
5-Alkoxypyrazoles Toxicity Low (predicted non-toxic at tested doses) Favorable safety profile for further investigation. researchgate.net
Pyrazole-indole molecules Blood-Brain Barrier (BBB) Penetration Predicted to be non-penetrant Indicates the compound may have fewer central nervous system side effects. semanticscholar.org
N-acetyl-para-aminophenol based pyrazoles Gastrointestinal (GI) Absorption High Suggests the compounds are well-absorbed from the gut. neuroquantology.com

The chemical behavior of pyrazoles is significantly influenced by their unique structural features, including tautomerism and the distribution of electron density within the aromatic ring. nih.gov

Tautomerism: Pyrazole and its derivatives can exist as different tautomers, which are isomers that readily interconvert through the migration of a proton. nih.gov This phenomenon is known as prototropic tautomerism. nih.gov For a monosubstituted pyrazole, such as 4-isopropyl-1H-pyrazole, the primary form of this is annular tautomerism, where a proton can be located on either of the two ring nitrogen atoms. nih.gov The position of the substituent dictates the possible tautomeric forms. nih.gov

The equilibrium between these tautomers can be influenced by several factors, including the electronic nature of the substituents on the ring, the solvent, and hydrogen bonding. researchgate.netresearchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net Computational studies are frequently used to calculate the relative energies (ΔE and ΔG) of the different tautomers to predict which form will be more stable under specific conditions. researchgate.net Understanding the predominant tautomeric form is critical as it can affect the molecule's reactivity and its ability to interact with biological targets. nih.gov

Reactivity Prediction: The reactivity of the pyrazole ring is a consequence of its aromatic character and the presence of two nitrogen atoms. nih.gov The ring contains a pyrrole-like nitrogen (at position 1 in the 1H-tautomer) and a pyridine-like nitrogen (at position 2). nih.gov

Computational chemistry allows for the prediction of chemical reactivity by calculating the electron density at different positions in the ring. youtube.com

Electrophilic Attack: The sp²-hybridized nitrogen at the N2 position is basic and is the primary site for reaction with electrophiles (e.g., protonation or alkylation). nih.govijnrd.org For electrophilic aromatic substitution on the carbon atoms of the ring, theoretical calculations and experimental evidence show that the C4 position is the most reactive and favored site for attack by electrophiles like halogens or nitro groups. youtube.comijnrd.org This is because the transition state for attack at C4 is more stable than for attack at C3 or C5. youtube.com

Nucleophilic Attack: The pyrazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Deprotonation: The N-H proton at the N1 position is acidic (pKa ≈ 14.2) and can be removed by a base, making this site reactive towards various reagents after deprotonation. nih.govias.ac.in

These predicted reactivity patterns are essential for planning the chemical synthesis of more complex pyrazole derivatives and for understanding their potential metabolic pathways. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Isopropyl 1h Pyrazole Hydrochloride

Intrinsic Reactivity Patterns of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, yet the distribution of electron density is uneven due to the presence of two electronegative nitrogen atoms. This leads to distinct regions of electrophilic and nucleophilic character within the ring. The scaffold possesses three nucleophilic sites (the two nitrogen atoms and the C4 carbon) and two electrophilic sites (the C3 and C5 carbons). The amphoteric nature of the N-unsubstituted pyrazole ring means its reactivity is also highly dependent on the pH of the reaction medium; it can be deprotonated under basic conditions to form a reactive pyrazolate anion or protonated in acidic media.

The C3 and C5 positions of the pyrazole ring are adjacent to the nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density at these carbons, rendering them electrophilic and thus susceptible to attack by nucleophiles. This inherent electrophilicity at C3 and C5 deactivates these positions towards electrophilic substitution but facilitates reactions with nucleophilic reagents. In the context of 4-Isopropyl-1H-pyrazole, while the primary focus is often on other positions, this latent reactivity at C3 and C5 remains a potential avenue for functionalization under specific conditions, such as in ring-opening reactions initiated by strong bases.

In an unsubstituted pyrazole ring, the C4 position is the most electron-rich carbon atom and, consequently, the preferred site for electrophilic substitution reactions. The lone pair of electrons from the pyrrole-like nitrogen (N1) is delocalized throughout the ring, leading to the highest electron density at C4. This makes it the primary target for a wide range of electrophiles.

However, in 4-Isopropyl-1H-pyrazole hydrochloride, this key position is already occupied by an isopropyl group. This substitution effectively blocks direct electrophilic attack at the C4 carbon. Therefore, classical electrophilic aromatic substitution reactions that typically occur at this position in other pyrazoles are not feasible for this compound. The electron-donating nature of the isopropyl group further activates the ring system, but this electronic effect cannot direct substitution to the already substituted C4 position. Any potential electrophilic attack would be redirected, most likely to one of the nitrogen atoms.

A summary of common electrophilic substitution reactions that occur on the pyrazole nucleus is provided below, highlighting the C4-regioselectivity that is impeded in the target molecule.

ReactionReagentsElectrophileTypical Product (from 1H-pyrazole)
Nitration HNO₃ / H₂SO₄NO₂⁺4-Nitro-1H-pyrazole
Halogenation Br₂ in CCl₄ or N-Bromosuccinimide (NBS)Br⁺4-Bromo-1H-pyrazole
Sulfonation Fuming H₂SO₄SO₃1H-Pyrazole-4-sulfonic acid
Vilsmeier-Haack Formylation POCl₃ / DMF[ClCH=N(CH₃)₂]⁺1H-Pyrazole-4-carbaldehyde
Thiocyanation nih.govbeilstein-journals.orgPhICl₂ / NH₄SCNSCN⁺ (from Cl-SCN)4-Thiocyanato-1H-pyrazole

Strategic Derivatization for Enhanced Biological Activity

The 4-Isopropyl-1H-pyrazole scaffold can be strategically modified to generate derivatives with enhanced biological profiles. Key strategies include building more complex fused ring systems or creating hybrid molecules by linking the pyrazole to other pharmacophores.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles known for their wide range of biological activities, often acting as bioisosteres of purines. rsc.org The synthesis of this ring system typically requires a pyrazole precursor bearing functional groups at the C4 and C5 positions, most commonly a 5-amino-1H-pyrazole-4-carboxamide or its nitrile/ester equivalent. nih.govnih.gov

Starting directly from 4-Isopropyl-1H-pyrazole is challenging due to the lack of requisite functional groups. A more viable strategy would involve constructing the 4-isopropylpyrazole ring from acyclic precursors that already contain the necessary functionalities. A plausible synthetic route could begin with the Knorr pyrazole synthesis, reacting an isopropyl-substituted 1,3-dicarbonyl compound (e.g., 3-isopropyl-2,4-pentanedione) with hydrazine (B178648). To achieve the desired functionality for pyrazolo[3,4-d]pyrimidine synthesis, a β-ketoester or β-ketonitrile containing the isopropyl group would be condensed with hydrazine to form a 5-hydroxypyrazole or 5-aminopyrazole derivative, respectively. Subsequent chemical transformations would be required to install the adjacent amino and carboxyl functionalities needed for the final pyrimidine (B1678525) ring closure.

A highly effective strategy for leveraging the pyrazole scaffold is the synthesis of hybrid molecules, where the pyrazole core is covalently linked to another distinct chemical moiety or pharmacophore. researchgate.net This approach can lead to compounds with novel or enhanced biological activities.

The most common site for derivatization on an N-unsubstituted pyrazole is the N1 position. The N-H proton is acidic and can be readily removed by a base to form a nucleophilic pyrazolate anion. This anion can then be reacted with a wide range of electrophiles, such as alkyl halides or acyl chlorides, in a reaction known as N-alkylation or N-acylation. researchgate.netmdpi.comacs.org This method provides a straightforward route to a vast array of N-substituted pyrazole derivatives.

Various types of hybrid molecules have been synthesized using this approach, demonstrating its versatility.

Hybrid/Conjugate TypeGeneral Synthetic StrategyExample Moiety
Pyrazole-Chalcone Conjugates mdpi.comN-alkylation of pyrazole followed by functional group manipulation to create a pyrazole-carbaldehyde, which then undergoes Claisen-Schmidt condensation with a substituted acetophenone.Chalcone
Pyrazole-Oxindole Hybrids mdpi.comCondensation reaction between a 5-aminopyrazole derivative and an N-substituted isatin.Oxindole
N-Aryl/Alkyl Pyrazoles mdpi.comnih.govN-alkylation or N-arylation via reaction of the pyrazolate anion with alkyl/aryl halides, or through acid-catalyzed reactions with trichloroacetimidates.Phenyl, Benzyl, Ethyl
Pyrazole-Azo Hybrids nih.govN-acylation of a 4-azo-substituted pyrazole with a side chain containing another pharmacophore.Naphthalene

This N-functionalization strategy allows for the systematic exploration of chemical space around the 4-Isopropyl-1H-pyrazole core, enabling the fine-tuning of its properties for potential therapeutic applications.

Preparation of Advanced Materials and Ligands

The unique structural characteristics of 4-isopropyl-1H-pyrazole, accessible from its hydrochloride salt, make it a valuable building block in the synthesis of advanced materials and specialized ligands. The pyrazole ring offers robust coordination sites through its nitrogen atoms, while the isopropyl group at the 4-position provides steric bulk and influences the lipophilicity of the resulting structures. These features are strategically exploited in the development of coordination complexes, metal-organic frameworks (MOFs), and functional polymers.

Application in Ligand Synthesis and Coordination Chemistry

Pyrazole derivatives are fundamental components in the design of chelating ligands for coordination chemistry. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring readily coordinate with a wide array of metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net

Structural analysis of these complexes reveals detailed information about their coordination environments. For instance, zinc(II) complexes such as [ZnCl₂(L)] and [ZnBr₂(L)] adopt a distorted trigonal pyramidal geometry. mdpi.com In contrast, copper(II) complexes like [CuCl₂(L)] exhibit a square pyramidal geometry, a distortion often attributed to the Jahn-Teller effect in d⁹ metal ions. mdpi.com The N-H groups on the pyrazole rings that are not involved in coordination can participate in hydrogen bonding, further stabilizing the crystal structure. mdpi.com

Table 1: Selected Bond Lengths and Angles for Metal Complexes with 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine (L)
ComplexMetal-Npyrazole (Å)Metal-Npyridine (Å)Npz–Metal–Npz Angle (°)Coordination Geometry
[ZnCl₂(L)]2.2670(19)2.095(2)148.76(6)Distorted Trigonal Pyramidal
[ZnBr₂(L)]2.252(2)2.096(2)148.85(7)Distorted Trigonal Pyramidal
[CuCl₂(L)]2.008(3), 2.011(3)1.972(3)164.57(12)Square Pyramidal

Use in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-based ligands are highly effective linkers for MOF synthesis due to the strong coordination bonds formed between the pyrazolate anion and metal centers, which can impart significant thermal and chemical stability to the resulting framework. unito.it

While direct synthesis using this compound is less common, its deprotonated form or its carboxylated derivatives serve as the functional linkers. For example, 1-isopropyl-1H-pyrazole-4-carboxylic acid can be used as a linker in MOF synthesis. chemimpex.com The isopropyl groups attached to the pyrazole linkers can project into the pores of the MOF, influencing the pore size, shape, and surface chemistry. This modification can enhance the material's selectivity for specific applications, such as gas separation, sensing, or heterogeneous catalysis. digitellinc.com

The synthesis of pyrazolate-based MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the pyrazole-containing linker are heated in a solvent. The choice of metal and linker, along with reaction conditions, dictates the topology and properties of the final MOF. researchgate.net Research into pyrazole-based MOFs has demonstrated their potential for capturing volatile organic compounds like formaldehyde, where the pyrazole moieties in the framework can interact with guest molecules. researchgate.net

Table 2: Examples of Pyrazolate-Based MOFs and Their Characteristics
MOF Name/LinkerMetal Ion(s)Key Structural FeaturePotential Application
Al-3.5-PDA (MOF-303)Aluminum (Al³⁺)Porous, water-stable frameworkFormaldehyde capture researchgate.net
AsCM-303Zinc (Zn²⁺)"Pinwheel"-shaped pores digitellinc.comGas sorption, sensing digitellinc.com
AsCM-304Nickel (Ni²⁺)Isostructural with AsCM-303 digitellinc.comSO₂ sensing digitellinc.com

Development of Functional Polymers

The incorporation of pyrazole derivatives into polymer structures can yield materials with enhanced properties and functionalities. Derivatives such as 1-isopropyl-1H-pyrazole-4-carboxylic acid are identified as valuable intermediates for synthesizing advanced materials, including specialized polymers and coatings. chemimpex.com The pyrazole unit can be integrated into the polymer backbone or appended as a side chain.

The presence of the isopropyl-pyrazole moiety can enhance the thermal stability, durability, and chemical resistance of the polymer. chemimpex.com Furthermore, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, allowing for the creation of metallopolymers with catalytic or sensing capabilities. In another application, pyrazole-enriched cationic nanoparticles have been formulated for potential use as antibacterial agents, demonstrating the versatility of pyrazole derivatives in materials science. nih.govmdpi.com The synthesis strategy often involves the polymerization of a monomer containing the isopropyl-pyrazole group or the post-polymerization modification of a reactive polymer with a suitable pyrazole derivative.

Mechanistic Insights into the Biological Activities of 4 Isopropyl 1h Pyrazole Hydrochloride and Pyrazole Derivatives

Molecular Targets and Pathways of Action

The biological effects of pyrazole (B372694) derivatives are largely attributed to their ability to interact with and modulate the function of various biomolecular targets, including enzymes and cellular receptors. nih.govnih.gov The structural versatility of the pyrazole ring allows for specific substitutions that can enhance binding affinity and selectivity for these targets. mdpi.com

Enzyme Inhibition and Modulation (e.g., Cyclooxygenase, DNA Gyrase, DHFR, Kinases)

Pyrazole derivatives have been extensively studied as inhibitors of several key enzymes involved in critical cellular processes.

Cyclooxygenase (COX): Certain pyrazole derivatives are potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory pathway. By blocking these enzymes, they prevent the synthesis of prostaglandins (B1171923), mediators of inflammation and pain. nih.gov Some compounds have shown high selectivity for the COX-2 isoform, which is a desirable trait for anti-inflammatory agents. nih.govnih.gov For instance, a series of newly synthesized pyrazole derivatives demonstrated potent, nanomolar-level inhibitory activity against COX-2, with some compounds showing selectivity indices significantly higher than the reference drug, celecoxib. nih.gov Molecular docking studies suggest these compounds bind within the COX-2 active site, adopting conformations similar to other highly selective inhibitors. nih.govnih.gov

DNA Gyrase: This essential bacterial enzyme, a type of topoisomerase II, is a well-established target for antibacterial agents. nih.govnih.gov It plays a critical role in DNA replication, transcription, and repair. nih.gov Numerous pyrazole derivatives have been identified as potent inhibitors of DNA gyrase and the related topoisomerase IV, demonstrating broad-spectrum antibacterial activity. nih.govnih.govacs.org The inhibitory mechanism of these pyrazoles leads to the cessation of bacterial cell growth and, ultimately, cell death. nih.govacs.org Notably, some pyrazole derivatives have shown efficacy against quinolone-resistant bacterial strains, highlighting their potential to combat antibiotic resistance. nih.govacs.orgacs.org For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were found to strongly inhibit S. aureus and B. subtilis DNA gyrase with IC₅₀ values as low as 0.15 µg/mL. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to "thymineless death" in cells and microbes. nih.govacs.org Pyrazole-containing compounds have been designed as potent DHFR inhibitors, exhibiting both antimicrobial and antimalarial properties. nih.govresearchgate.netnih.gov Molecular hybridization, combining the pyrazole scaffold with other heterocyclic moieties like thiophene (B33073) or thiazole, has yielded compounds with significant DHFR inhibitory activity. acs.orgnih.gov Some of these hybrids have demonstrated IC₅₀ values superior to the classical DHFR inhibitor, methotrexate. nih.gov

Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov The pyrazole scaffold is a key component in the development of numerous protein kinase inhibitors (PKIs). nih.govmdpi.com These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site. mdpi.com Pyrazole-based inhibitors have been developed against a range of kinases, including Aurora kinases, Janus kinases (JAK), and receptor tyrosine kinases like EGFR and VEGFR. mdpi.comresearchgate.netacs.org For example, Golidocitinib (AZD4205), a pyrazole derivative, is a highly potent and specific inhibitor of JAK1. mdpi.com Similarly, the pyrazol-4-yl urea (B33335) compound AT9283 was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. acs.org

Table 1: Pyrazole Derivatives as Enzyme Inhibitors
Compound Class/ExampleTarget EnzymeKey FindingsReference
Benzenesulfonamide Pyrazole DerivativesCyclooxygenase-2 (COX-2)Exhibited IC₅₀ towards COX-2 as low as 19.87 nM with a selectivity index of 22.21. nih.gov
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)DNA Gyrase (S. aureus, B. subtilis)Potent inhibition with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (Compound 16)DNA Gyrase, Topoisomerase IVPotent activity against Gram-positive bacteria (MIC 1-2 μg/mL), including resistant strains. acs.org
Pyrazole-sulphonamide hybridsDihydrofolate Reductase (DHFR)Showed potent DHFR inhibition with IC₅₀ values as low as 0.09 µM, stronger than methotrexate. nih.gov
AT9283 (Pyrazol-4-yl urea)Aurora Kinase A/B, JAK2, Abl(T315I)A multitargeted inhibitor with potent activity; effective in in vivo xenograft models. acs.org
Golidocitinib (AZD4205)Janus Kinase 1 (JAK1)A highly potent and selective JAK1 inhibitor. mdpi.com

Receptor Interactions

The pyrazole ring can serve as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility, which facilitates better binding of the drug molecule to a receptor's binding pocket. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling crucial interactions with amino acid residues within a target receptor. nih.govmdpi.com

Research has shown that pyrazole derivatives can interact with various receptors, including:

Opioid and ASIC-1α Receptors: As part of efforts to find new analgesics, pyrazole compounds have been investigated for their interaction with receptors involved in nociceptive modulation, such as opioid receptors and the acid-sensing ion channel 1a (ASIC-1α). nih.gov

Estrogen Receptors: Some pyrazole derivatives have been identified as potential ligands for estrogen receptors, indicating their potential role in hormone-related pathways. drugbank.com

Pre-clinical In Vitro Studies and Screening Assays

A vast body of research has been dedicated to evaluating the biological activity of pyrazole derivatives through in vitro screening against various pathogenic microorganisms.

Antimicrobial Activity

Pyrazole-based compounds have demonstrated a broad spectrum of antimicrobial activity, with numerous studies reporting their efficacy against clinically relevant bacteria and fungi. mdpi.comnih.gov

Pyrazole derivatives have shown significant potential as antibacterial agents, targeting both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Their efficacy often stems from the inhibition of essential bacterial enzymes like DNA gyrase. nih.govnih.gov Studies have evaluated these compounds against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmeddocsonline.org

For example, a series of pyrazoline-clubbed pyrazole derivatives were found to be potent against P. aeruginosa. nih.gov Another study on imidazo-pyridine substituted pyrazoles reported potent broad-spectrum activity, with minimum bactericidal concentration (MBC) values under 1 μg/mL against several Gram-negative strains, including E. coli and K. pneumoniae. nih.gov Some hydrazone derivatives of pyrazole displayed antibacterial activity with MIC values as low as 62.5 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov A pyrazoline derivative (Compound 9) showed a particularly strong and uniform antibacterial profile, with MIC values of 4 μg/mL against all tested isolates of S. aureus, S. epidermidis, E. faecalis, and E. faecium, including multidrug-resistant variants. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
Compound/SeriesGram-Positive Strain(s)MICGram-Negative Strain(s)MICReference
Naphthyl-substituted pyrazole-hydrazonesS. aureus0.78–1.56 µg/mLA. baumannii0.78–1.56 µg/mL nih.gov
Imidazo-pyridine substituted pyrazolesMRSA<1 µg/mL (MBC)E. coli, K. pneumoniae, P. aeruginosa<1 µg/mL (MBC) nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)S. aureus, B. subtilis62.5 µg/mLK. pneumoniae, E. coli125 µg/mL nih.gov
Pyrazoline with ring-fused imide (Compound 9)S. aureus, E. faecalis (incl. MDR)4 µg/mL-- nih.gov
Pyrazole Schiff base (Compound 8a)--E. coli, P. aeruginosa0.97 µg/mL, 5.57 µg/mL mdpi.com

In addition to their antibacterial properties, pyrazole derivatives are effective against a variety of fungal pathogens, including those detrimental to agriculture (phytopathogenic fungi) and those that infect humans (yeasts). mdpi.comnih.govnih.gov The fungicidal mechanism for many of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govacs.org

Several studies have demonstrated the potent antifungal activity of pyrazole carboxamides. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited exceptional activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Another study on fluorinated 4,5-dihydro-1H-pyrazole derivatives showed significant growth inhibition of phytopathogenic fungi like Sclerotinia sclerotiorum and F. culmorum. mdpi.com Furthermore, pyrazole derivatives have shown efficacy against yeasts such as Candida albicans. nih.gov One hydrazone derivative, in particular, displayed remarkable activity against C. albicans and Aspergillus niger with MIC values ranging from 2.9 to 7.8 µg/mL. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
Compound/SeriesFungal SpeciesActivity MetricValueReference
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC₅₀0.37 µg/mL nih.gov
Pyrazole-4-carboxamide with thioether (8e)Rhizoctonia solaniEC₅₀0.012 µg/mL acs.org
Pyrazole-4-carboxamide with thioether (8e)Sclerotinia sclerotiorumEC₅₀0.123 µg/mL acs.org
Fluorinated 4,5-dihydro-1H-pyrazole (H9)Sclerotinia sclerotiorum% Inhibition43.07% mdpi.com
Fluorinated 4,5-dihydro-1H-pyrazole (H9)F. culmorum% Inhibition46.75% mdpi.com
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Candida albicans, Aspergillus nigerMIC2.9–7.8 µg/mL nih.gov
Pyrazole Schiff base (Compound 8a)Candida albicansMIC7.81 µg/mL mdpi.com
Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

Pyrazole derivatives exert their antimicrobial effects through various mechanisms, targeting different cellular pathways in both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com A significant mode of action for some pyrazole-derived compounds is the disruption of the bacterial cell wall. nih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones have been shown to be potent inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with their antibacterial action attributed to their ability to compromise the integrity of the bacterial cell wall. nih.gov This disruption can lead to the leakage of cytosolic components and eventual cell lysis. nih.gov

Furthermore, pyrazole-containing peptidomimetics have demonstrated potent antimicrobial activity by causing cell wall disruption. nih.gov Studies using fluorescence spectroscopy and transmission electron microscopy have confirmed that these compounds lead to cytosol leakage, ultimately resulting in cell death. nih.gov Other mechanisms of antimicrobial action for pyrazole derivatives include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov Some pyrazole-thiazole hybrids have shown potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) by targeting these topoisomerases. nih.gov

Anti-inflammatory Effects and Cytokine Modulation (e.g., TNF-α, IL-6)

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, which are often mediated through the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ijpsjournal.comalliedacademies.orgnih.govalliedacademies.org The inhibition of these cytokines is a key strategy in the management of inflammatory diseases. alliedacademies.orgalliedacademies.orgresearchgate.net

A study on a series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles demonstrated their potential to inhibit TNF-α and IL-1β. alliedacademies.orgalliedacademies.org Several compounds in this series showed significant suppression of these pro-inflammatory cytokines in animal models of arthritis. alliedacademies.orgalliedacademies.org For example, one compound exhibited a 48% suppression of TNF-α and a 45% suppression of IL-1β. alliedacademies.org The mechanism often involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. ijpsjournal.comnih.gov By inhibiting NF-κB activation, these compounds can effectively reduce the production of various pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of many pyrazole derivatives are also linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. ijpsjournal.comnih.gov

Anticancer Potential and Mechanisms of Cell Proliferation Inhibition

The anticancer activity of pyrazole derivatives is a significant area of research, with numerous compounds demonstrating potent inhibitory effects against various cancer cell lines. nih.govsrrjournals.combohrium.comnbinno.comijnrd.org These compounds employ diverse mechanisms to halt cancer cell proliferation, including the induction of cell cycle arrest and apoptosis. nih.govmdpi.com

One of the primary mechanisms involves the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle progression. nih.govhilarispublisher.com By blocking the active site of CDKs, pyrazole analogs can effectively arrest the cell cycle, preventing cancer cells from dividing and replicating. hilarispublisher.com For instance, mechanism studies have shown that some 3,4-diaryl pyrazole derivatives can arrest the cell cycle in the G2/M phase. nih.gov

Another key mechanism is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a critical component of microtubules, which are essential for cell division. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govmdpi.com For example, a novel 1H-benzofuro[3,2-c]pyrazole derivative was identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com

Furthermore, pyrazole derivatives have been shown to inhibit other important targets in cancer progression, such as PI3 kinase and PIM-1 kinase. nih.gov Some compounds have exhibited excellent cytotoxicity against breast cancer cells by inhibiting PI3 kinase, while others have shown remarkable inhibitory activity against PIM-1 kinase. nih.gov Additionally, some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription. nih.gov

Table 1: Anticancer Activity of Select Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound 43 MCF7 (Breast)0.25PI3 Kinase Inhibition
Compound 59 HepG2 (Liver)2DNA Minor Groove Binding
Compound 9 B16-F10 (Melanoma)-Tubulin Polymerization Inhibition, G2/M Arrest
Compound 5 K562, A549, MCF7-Tubulin Polymerization Inhibition
Compound 46 HCT116 (Colon)1.51PIM-1 Inhibition
Compound 47 MCF7 (Breast)7.68PIM-1 Inhibition
Compound 36 -0.199CDK2 Inhibition
1b HepG-2 (Liver)6.78Cell Cycle Arrest, Apoptosis Induction
2b HepG-2 (Liver)16.02Cell Cycle Arrest, Apoptosis Induction
5b K562, A5490.021, 0.69Tubulin Polymerization Inhibition

Antituberculosis Activity

Pyrazole-containing compounds have emerged as promising candidates in the search for new anti-tuberculosis (anti-TB) agents, with some demonstrating potent activity against Mycobacterium tuberculosis (MTB). nih.govjapsonline.comnih.govresearchgate.net The development of new anti-TB drugs is crucial due to the rise of drug-resistant strains. nih.gov

The mechanisms of action for these derivatives are varied. Some pyrazole derivatives are thought to inhibit the synthesis of the mycobacterial cell wall, a critical component for the survival of MTB. researchgate.net Another identified target is UDP-galactopyranose mutase (UGM), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall that is absent in mammals, making it an attractive drug target. mdpi.com A pyrazole-based compound, MS208, was identified as a mixed inhibitor of MtbUGM, targeting an allosteric site. mdpi.com Subsequent research on analogues of MS208 has led to the identification of other pyrazole derivatives with MtbUGM inhibitory activity. mdpi.com For example, the pyrazole derivative DA10 showed a competitive model for MtbUGM inhibition with an improved Ki value of 51 ± 4 µM. mdpi.com

Table 2: Antitubercular Activity of Select Pyrazole Carboxamide Derivatives against MTB H37Rv

CompoundMIC (µg/ml)
5e 3.12
5g 6.25
5m 6.25
5h 12.5

Anticonvulsant Properties and Structure-Activity Correlations

Pyrazole derivatives have demonstrated significant potential as anticonvulsant agents, offering a promising scaffold for the development of new antiepileptic drugs. researchgate.netnih.govnih.govresearchgate.net The anticonvulsant activity of these compounds is often evaluated using models such as the maximal electroshock seizure (MES) test. nih.govwisdomlib.org

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant properties of pyrazole derivatives. researchgate.netnih.govnih.gov These studies have shown that the nature and position of substituents on the pyrazole ring significantly influence their activity. For instance, in a series of 4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazole derivatives, compounds with nitro, bromo, and hydroxy substitutions exhibited significant anticonvulsant potency. wisdomlib.org Another study on 5-substituted-1-butry-3-pyrazolidinones found that the anticonvulsant activity was parabolically related to the hydrophobicity of the substituents at the 1 and 5 positions. nih.gov The extension of an aliphatic chain at the 3-position of the pyrazole ring up to four carbons was found to increase anticonvulsant activity, while further lengthening decreased it. researchgate.net The replacement of the 1H position of the pyrazole with phenyl and substituted phenyl groups has also been shown to increase anticonvulsant activity. researchgate.net

Analgesic Effects

In addition to their anti-inflammatory properties, many pyrazole derivatives exhibit significant analgesic effects. nih.govnih.govrjpbr.comresearchgate.netmdpi.com The analgesic activity is often linked to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins which are key mediators of pain and inflammation. nih.govresearchgate.net

Some pyrazole derivatives have shown analgesic effects comparable to or even more potent than standard drugs like indomethacin (B1671933) and celecoxib. nih.govnih.gov For example, a novel pyrazole derivative, FR140423, demonstrated dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model that were five-fold more potent than indomethacin. nih.gov Interestingly, this compound also exhibited a unique morphine-like analgesic effect in the tail-flick test, which was blocked by the mu-opioid antagonist naloxone, suggesting a dual mechanism of action involving both COX inhibition and opioid pathways. nih.gov The combination of pyrazole derivatives with other chemical moieties, such as 1,2,4-triazole-3-thiol and fragments of saturated carboxylic acids, has also been shown to produce compounds with significant antinociceptive activity. zsmu.edu.ua

Investigation of Selectivity and Potency for Biological Targets

The selectivity and potency of pyrazole derivatives for their biological targets are critical determinants of their therapeutic efficacy and safety profiles. researchgate.net For instance, in the context of anti-inflammatory activity, the selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comnih.gov The addition of an acetyl group to a pyrazole derivative was found to increase its selectivity toward COX-2 from 0.197 to 47.979. nih.gov A novel pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 than COX-1 in inhibiting prostaglandin (B15479496) E2 formation. nih.gov

In the realm of anticancer agents, the selectivity of pyrazole derivatives for cancer cells over normal cells is paramount. nih.gov The selectivity index (SI) is often used to quantify this, and compounds with higher SI values are considered more promising. mdpi.com For example, a pyrazoline derivative, compound 1b, was chosen for further mechanistic studies due to its high selectivity index of 14.5 on HepG-2 cancer cells. mdpi.com The potency of these compounds is often expressed as the IC50 or GI50 value, which represents the concentration required to inhibit 50% of a biological process. nih.govmdpi.com Numerous pyrazole derivatives have demonstrated high potency with IC50 values in the nanomolar to low micromolar range against various cancer cell lines and molecular targets. nih.gov For example, a thiazolyl-pyrazoline derivative displayed a potent EGFR TK inhibitory activity with an IC50 of 0.06uM and significant antiproliferative activity against MCF-7 cells with an IC50 of 0.07uM. srrjournals.com

Resistance Studies and Strategies for Overcoming Resistance (e.g., Single-Point Resistance)

The sustained efficacy of therapeutic and agrochemical agents is often challenged by the development of resistance in target organisms. For pyrazole derivatives, including compounds like 4-Isopropyl-1H-pyrazole hydrochloride, understanding the mechanisms of resistance is crucial for their long-term utility. Research into related pyrazole compounds, particularly in the fields of oncology and mycology, has provided significant insights into how resistance, often through single-point mutations, can arise and how it might be overcome.

A primary mechanism of resistance to pyrazole-based inhibitors is the alteration of the target protein through genetic mutations, which can reduce the binding affinity of the compound. This is frequently observed in protein kinases and fungal enzymes.

Single-Point Resistance in Kinase Inhibition

In the context of cancer therapy, pyrazole derivatives are integral components of many kinase inhibitors. A well-documented phenomenon is the emergence of "gatekeeper" mutations in the kinase domain, which directly impact the inhibitor's binding. The gatekeeper residue is critical as it controls access to a hydrophobic pocket within the ATP-binding site. A mutation to a bulkier amino acid at this position can sterically hinder the binding of the inhibitor without significantly affecting the kinase's natural function.

For instance, the pyrazole-containing drug crizotinib, used in the treatment of non-small cell lung cancer with ROS1 rearrangements, faces resistance through mutations such as the G2032R solvent front mutation. nih.govaacrjournals.org This single amino acid change significantly reduces the drug's efficacy. Preclinical studies have quantified this resistance, showing a dramatic increase in the half-maximal inhibitory concentration (IC50) for mutant kinases compared to the wild-type. nih.govaacrjournals.org Similarly, in anaplastic lymphoma kinase (ALK)-rearranged lung cancers, the L1196M gatekeeper mutation confers resistance to crizotinib. nih.gov

The development of resistance is not limited to a single mutation. In some cases, multiple mutations can arise, further complicating treatment. For example, in ROS1 fusion-positive lung cancer, combinations of mutations like S1986F and L2086F have been observed after treatment with lorlatinib, a next-generation inhibitor. nih.gov

Table 1: IC50 Values of Crizotinib Against Wild-Type and Mutant ROS1 Kinases

KinaseIC50 (nM)Fold Increase in Resistance
Wild-Type ROS10.7-
ROS1 G2032R196.6~280x

Data sourced from preclinical models and illustrates the significant impact of a single-point mutation on drug efficacy. nih.gov

Resistance in Fungal Pathogens

In agriculture, pyrazole-carboxamide derivatives are widely used as succinate dehydrogenase inhibitor (SDHI) fungicides. Resistance in fungal pathogens, such as Botrytis cinerea and Alternaria solani, has been linked to specific point mutations in the subunits of the succinate dehydrogenase (Sdh) enzyme complex, namely SdhB, SdhC, and SdhD. apsnet.orgapsnet.org These mutations can lead to varying levels of resistance to different SDHI fungicides, a phenomenon known as cross-resistance.

For example, mutations in the SdhB subunit, such as H272L/R/T and H277L/R/Y, are commonly found in several plant pathogens and are associated with reduced sensitivity to SDHIs. nih.gov The impact of these mutations can be quantified by measuring the effective concentration required to inhibit 50% of mycelial growth (EC50).

Table 2: EC50 Values of SDHI Fungicides Against Sensitive and Resistant Botrytis cinerea Isolates

FungicideIsolate StatusEC50 (µg/ml)Resistance Factor
BoscalidSensitive< 5-
Moderately Resistant5 - 20> 1
Highly Resistant> 20> 4
FluopyramSensitive< 0.01-
Resistant> 100> 10,000

This table demonstrates the range of resistance levels conferred by mutations in fungal pathogens. apsnet.orgapsnet.org

Strategies for Overcoming Resistance

The challenge of resistance has spurred the development of several strategies to maintain the effectiveness of pyrazole-based compounds.

Development of Next-Generation Inhibitors: A primary strategy is the rational design of new derivatives that can effectively inhibit the mutated target. For instance, in the case of FGFR inhibitors, where gatekeeper mutations are a common resistance mechanism, aminopyrazole-based compounds have been developed to covalently target a cysteine residue on the P-loop of the kinase, showing activity against both wild-type and gatekeeper mutant versions. nih.gov Similarly, third-generation Bcr-Abl inhibitors have been designed to be effective against the T315I gatekeeper mutation. researchgate.net

Combination Therapies: Combining therapeutic agents with different mechanisms of action is a powerful strategy to overcome resistance. nih.govexplorationpub.commdpi.comusp.br This approach can simultaneously target multiple signaling pathways, reducing the likelihood of resistance emerging. In oncology, pyrazole-based kinase inhibitors are often evaluated in combination with other chemotherapeutic agents or immunotherapies. nih.govexplorationpub.commdpi.comusp.br For example, combining immune checkpoint inhibitors with chemotherapy has shown improved survival rates in some cancers. mdpi.com

Alternative Inhibition Mechanisms: Moving away from traditional ATP-competitive inhibitors to allosteric inhibitors is another promising approach. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This mechanism can be effective against mutations in the ATP-binding pocket. Asciminib, a pyrazole-containing compound, is an allosteric inhibitor of Bcr-Abl kinase that has shown efficacy against the T315I mutant. nih.gov

While direct resistance studies on this compound are not extensively documented in publicly available literature, the well-established mechanisms of resistance to other pyrazole derivatives through target site mutations provide a strong indication of potential challenges. The strategies developed to overcome resistance in these related compounds, such as the design of next-generation inhibitors and the use of combination therapies, offer a clear roadmap for addressing similar issues should they arise with this compound.

Advanced Applications and Future Directions in Pyrazole Research

Pyrazole (B372694) Scaffolds in Rational Drug Design

Rational drug design leverages the structural features of molecules to optimize their interaction with biological targets, and the pyrazole scaffold is a versatile tool in this process. researchgate.netfrontiersin.org Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a highly adaptable framework for creating potent and selective drugs. globalresearchonline.net

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by replacing a core molecular structure or specific functional groups with alternatives that retain similar biological activity. acs.orgresearchgate.netnih.gov The pyrazole ring is frequently employed as a bioisostere for other aromatic systems, such as benzene (B151609) or other heterocycles, to enhance drug-like characteristics like potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net

For instance, in the development of Aurora kinase inhibitors, a benzene ring in an initial lead compound was replaced with a pyrazole fragment. This modification not only yielded potent inhibitors but also produced less lipophilic compounds with superior drug-like properties. mdpi.comnih.gov Similarly, the evolution of active-site SHP2 inhibitors involved replacing a pyrazolone (B3327878) motif with an azaindole scaffold to eliminate undesirable structural features and improve inhibitor characteristics. acs.orgnih.gov This strategic replacement led to the development of a potent azaindole inhibitor with an IC₅₀ of 0.031 μM in enzymatic assays. acs.orgnih.gov These examples underscore the value of the pyrazole scaffold in navigating new chemical spaces and optimizing therapeutic candidates. researchgate.net

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. researchgate.net This approach is crucial for designing new molecules with high affinity and selectivity. researchgate.neteurasianjournals.com

For pyrazole-based compounds, medicinal chemistry strategies such as structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking simulations are employed to rationally design and optimize new drugs. researchgate.net By analyzing a series of active pyrazole derivatives, researchers can construct a pharmacophore model that guides the synthesis of new analogs with enhanced activity. For example, docking studies of pyrazole derivatives targeting the enzyme lipoxygenase (LOX) have highlighted key hydrophobic interactions and halogen bonds that are critical for inhibitory activity. mdpi.com Such computational insights accelerate the discovery and optimization of novel pyrazole-based therapeutics by predicting the binding modes and affinity of derivatives to their biological targets. researchgate.neteurasianjournals.com

Potential for Development of Novel Therapeutic Agents

The structural versatility of the pyrazole core has led to its exploration in a wide array of therapeutic areas. Pyrazole derivatives have demonstrated significant potential as treatments for infectious diseases, inflammation, and various forms of cancer. nih.govbenthamdirect.comresearchgate.net

Infectious Diseases: The rise of antibiotic resistance has created an urgent need for new antibacterial agents. tandfonline.com Pyrazole derivatives have emerged as a promising class of compounds targeting various bacterial strains, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.govnih.gov These compounds act through diverse mechanisms, such as inhibiting DNA gyrase or cell wall synthesis. nih.gov For example, certain pyrazole-thiazole derivatives have shown potent growth inhibition of MRSA with minimum bactericidal concentration (MBC) values of <0.2 μM. nih.gov Additionally, pyrazole derivatives are being investigated for their activity against other pathogens, including viruses and fungi, and for treating tuberculosis by inhibiting mycobacterial cell wall synthesis. researchgate.netrsc.orgeurekaselect.com

Inflammation: Pyrazole derivatives have a long history as anti-inflammatory agents, with the most famous example being the COX-2 selective inhibitor Celecoxib. ijpsjournal.commdpi.com Research continues to yield new pyrazole-based compounds that target key mediators of inflammation. bohrium.com Newly synthesized derivatives have been shown to ameliorate synovial inflammation in animal models of arthritis by targeting p38 MAPK and COX-2. nih.gov These compounds significantly reduce inflammatory cytokine expression and oxidative stress. nih.gov The tunable structure of the pyrazole scaffold allows for the development of multi-target agents that can inhibit enzymes like COX and 5-LOX simultaneously, offering a broader anti-inflammatory effect. ijpsjournal.combohrium.com

Cancer: The pyrazole scaffold is a key component in numerous anticancer agents, targeting a variety of mechanisms involved in tumor growth and proliferation. nih.govsrrjournals.comencyclopedia.pub Derivatives have been designed to inhibit targets such as tubulin, various protein kinases (EGFR, CDK, BTK), and DNA. nih.gov Structure-activity relationship studies have demonstrated that specific substitutions on the pyrazole ring can significantly improve anticancer efficacy and selectivity against various cancer cell lines. nih.gov For instance, pyrazole-benzothiazole hybrids have shown potent activity against multiple cancer cell lines, with IC₅₀ values ranging from 3.17 to 6.77 µM. nih.gov

Compound ClassDisease AreaTarget/MechanismNotable FindingsReference
Pyrazole-thiazole derivativesInfectious Disease (MRSA)Topoisomerase II/IVPotent growth inhibitors with MBC values <0.2 μM. nih.gov
Piperazine bis(pyrazole-benzofuran) hybridsInfectious Disease (MRSA)MurB enzyme inhibitionInhibited MurB with an IC₅₀ of 3.1 μM; effective against S. aureus biofilms. nih.gov
Derivatives M1E and M1GInflammation (Arthritis)p38 MAPK and COX-2Significantly reduced arthritic score and inflammatory cytokine expression in mice. nih.gov
Pyrazole-benzothiazole hybridsCancerAnti-angiogenicPotent activity against HT29, PC3, A549, U87MG cancer cells (IC₅₀: 3.17-6.77 µM). nih.gov
Pyrazolo[3,4-d]pyrimidine nucleusCancerATP competitive kinase inhibitorActs as an isostere of the purine (B94841) nucleus to inhibit various kinase enzymes. encyclopedia.pub

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their deregulation is implicated in many diseases, particularly cancer. mdpi.commdpi.com The pyrazole scaffold is a key structural element in a multitude of protein kinase inhibitors (PKIs). nih.govbenthamdirect.com Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib. mdpi.com

Pyrazole-based compounds have been developed to inhibit a wide range of kinases, such as Akt, Aurora kinases, MAPK, JAK, Bcr-Abl, and c-Met. mdpi.comnih.gov The pyrazole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. acs.org For example, macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor led to a highly selective and potent inhibitor of BMPR2, a kinase involved in pulmonary arterial hypertension. acs.org The design of pyrazole-scaffold PKIs is a highly active area of research, with ongoing efforts to improve selectivity and overcome resistance mechanisms. nih.govbenthamdirect.com

Inhibitor/ScaffoldTarget Kinase(s)Therapeutic AreaStatus/SignificanceReference
RuxolitinibJAK1/JAK2Cancer, InflammationFDA-approved mdpi.com
CrizotinibALK/ROS1/c-MetCancerFDA-approved mdpi.com
EncorafenibB-rafCancerFDA-approved mdpi.com
BarasertibAurora A/BCancerClinical trials; pyrazole ring improved drug-like properties. mdpi.comnih.gov
3-amino-1H-pyrazole macrocycle (8a)BMPR2Pulmonary Arterial HypertensionPotent and selective inhibitor (IC₅₀ = 506 nM). acs.org

Integration with Emerging Technologies in Chemical Synthesis and Biology

Advances in chemical synthesis and biotechnology are accelerating the discovery and development of pyrazole-based drugs. Modern synthetic methodologies allow for the rapid generation of large and diverse libraries of pyrazole derivatives for high-throughput screening.

Emerging "green" synthesis techniques such as microwave-assisted synthesis, ultrasound, and multicomponent reactions (MCRs) are becoming increasingly prevalent. rsc.orgmdpi.comrsc.org Microwave chemistry, for example, offers more sustainable protocols that overcome the limitations of conventional heating, often resulting in higher yields and significantly shorter reaction times. rsc.org One-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free, microwave-assisted conditions can afford products in yields as high as 92–99%. rsc.org

These advanced synthetic methods are complemented by computational tools and molecular modeling, which provide deep insights into molecular behavior and interactions. researchgate.neteurasianjournals.com The integration of these technologies enables a more efficient and rational approach to drug discovery, facilitating the journey from initial hit identification to optimized lead compounds. researchgate.net The continued development of novel synthetic routes and the application of computational chemistry will undoubtedly expand the therapeutic potential of the pyrazole scaffold in the future. eurasianjournals.comnih.gov

Broader Impact and Interdisciplinary Research Opportunities

The versatile nature of the 4-isopropyl-pyrazole scaffold opens up a plethora of opportunities for interdisciplinary research, bridging chemistry, biology, and materials science. The hydrochloride salt, 4-Isopropyl-1H-pyrazole hydrochloride, by virtue of its improved solubility and stability, is a promising candidate for various applications.

Medicinal Chemistry and Drug Discovery:

The 4-isopropyl-pyrazole core is a "privileged scaffold" in drug discovery. The isopropyl group can enhance a molecule's ability to cross biological membranes, a crucial factor for drug efficacy. Research has shown that derivatives of 4-isopropyl-1H-pyrazole are promising candidates for the development of novel therapeutic agents.

Oncology: Derivatives of pyrazole have been investigated for their anticancer properties. For example, certain pyrazole derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. The substitution at the 4-position with an isopropyl group can enhance selectivity for specific biological targets like protein kinases, which are often implicated in cancer. A derivative, 5-amino-1-isopropyl-1H-pyrazole, has been identified as a potent and specific RET kinase inhibitor, showing promise in targeted cancer therapy.

Metabolic Disorders: In the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors for the treatment of diabetes, the inclusion of an isopropyl substituent on a pyrazole ring was found to improve selective activity, highlighting the role of this specific substitution pattern in designing targeted therapies.

Table 1: Investigational Therapeutic Applications of 4-Isopropyl-Pyrazole Derivatives

Therapeutic AreaTargetRationale for Isopropyl GroupResearch Finding
OncologyProtein Kinases (e.g., RET kinase)Enhances selectivity and lipophilicityA 5-amino-1-isopropyl-1H-pyrazole derivative showed potent and specific RET kinase inhibition.
DiabetesSGLT2 InhibitorsImproves selective activityInclusion of an isopropyl substituent on a pyrazole ring improved the selective activity of SGLT2 inhibitors.

Agricultural Chemistry:

Pyrazole derivatives have a well-established role in agriculture as herbicides and fungicides. chemimpex.com The structural features of this compound could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles. The isopropyl group can influence the compound's interaction with biological targets in pests and weeds, potentially leading to the development of more selective and potent agents. The development of novel pyrazole-based herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) is an active area of research. acs.org

Materials Science:

In the realm of materials science, pyrazole derivatives are being explored for their potential as ligands in the creation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the isopropyl group at the 4-position can influence the resulting structure and properties of the material, such as pore size and stability. These materials have potential applications in gas storage, catalysis, and sensing.

Table 2: Interdisciplinary Research Opportunities for this compound

Research FieldPotential ApplicationRole of 4-Isopropyl-pyrazole Moiety
Medicinal Chemistry Development of targeted therapies (e.g., anticancer, antidiabetic)Serves as a scaffold; isopropyl group enhances lipophilicity and target selectivity.
Agricultural Chemistry Creation of novel herbicides and fungicidesThe core structure can be modified to design potent and selective agrochemicals. chemimpex.com
Materials Science Synthesis of Metal-Organic Frameworks (MOFs) and coordination polymersActs as a ligand, with the isopropyl group influencing the material's structural properties.

Q & A

Q. What experimental design principles are critical for optimizing the synthesis of 4-Isopropyl-1H-pyrazole hydrochloride?

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time). For example, refluxing in xylene (10 mL) at 120–140°C for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, maximizes yield . DOE minimizes trial runs while ensuring robustness, as demonstrated in pyrazole derivative synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC : Quantify purity and detect impurities using a C18 column with UV detection (λ = 254 nm).
  • FTIR : Confirm functional groups (e.g., pyrazole ring vibrations at 1500–1600 cm⁻¹).
  • Karl Fischer (KF) Titration : Determine residual moisture (<0.5% w/w) to ensure stability .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Solubility : Test in DMSO, water, and ethanol using shake-flask methods at 25°C and 37°C.
  • Stability : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitored via HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reaction yield data under varying catalytic conditions?

Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For instance, chloranil (1.4 mmol) in xylene enhances aromatization but may require pH adjustments during workup to mitigate side reactions . Statistical tools like ANOVA identify significant factors, reducing experimental noise .

Q. What methodologies are effective for identifying unknown impurities in synthesized batches?

  • LC-MS/MS : Compare fragmentation patterns with reference standards (e.g., triazolo-pyridinone impurities in pyrazole derivatives) .
  • NMR (¹H/¹³C) : Assign signals to structural analogs (e.g., 3-chloro-4-ethylphenyl derivatives) to trace impurity origins .

Q. How to determine the biological target specificity of this compound?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl vs. methyl groups) and assess binding affinity via enzyme inhibition assays (e.g., kinase targets).
  • Molecular Docking : Compare binding poses with pyrrole-2-carboxylate derivatives, which exhibit anticancer activity via kinase inhibition .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

  • Membrane Separation : Purify crude products using nanofiltration (MWCO = 300 Da) to remove unreacted precursors.
  • Process Simulation : Model solvent recovery and reactor dynamics (e.g., plug-flow vs. batch) to minimize waste .

Q. How to elucidate the mechanism of hydrochloride salt formation in this compound?

  • pH Titration : Monitor protonation of the pyrazole nitrogen (pKa ~4–5) using 0.1M HCl in ethanol.
  • X-ray Crystallography : Confirm salt formation via Cl⁻ ion coordination, as seen in imidazole sulfonyl chloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Isopropyl-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.